(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16380621
InChI: InChI=1S/C23H17ClO7S/c1-28-19-10-3-14(11-21(19)29-2)12-22-23(25)18-9-6-16(13-20(18)30-22)31-32(26,27)17-7-4-15(24)5-8-17/h3-13H,1-2H3/b22-12-
SMILES:
Molecular Formula: C23H17ClO7S
Molecular Weight: 472.9 g/mol

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16380621

Molecular Formula: C23H17ClO7S

Molecular Weight: 472.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate -

Specification

Molecular Formula C23H17ClO7S
Molecular Weight 472.9 g/mol
IUPAC Name [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Standard InChI InChI=1S/C23H17ClO7S/c1-28-19-10-3-14(11-21(19)29-2)12-22-23(25)18-9-6-16(13-20(18)30-22)31-32(26,27)17-7-4-15(24)5-8-17/h3-13H,1-2H3/b22-12-
Standard InChI Key OKSGCVKDNRCOJJ-UUYOSTAYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Introduction

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that incorporates a benzofuran scaffold, a sulfonate group, and methoxy-substituted benzylidene functionality. Compounds of this nature are often synthesized for their potential biological and pharmacological activities, including anticancer and antimicrobial properties.

Structural Features

This compound consists of:

  • A benzofuran core: A fused heterocyclic structure comprising benzene and furan rings.

  • A benzylidene group: Substituted with two methoxy groups at the 3 and 4 positions.

  • A sulfonate moiety: Attached to the benzofuran ring via a chlorobenzene group.

The (2Z) configuration indicates the spatial arrangement of substituents around the double bond in the benzylidene group.

Synthesis

The synthesis of benzofuran derivatives typically involves:

  • Condensation reactions: For example, reacting substituted salicylaldehydes with ketones to form benzofuran cores.

  • Functionalization: Adding sulfonate groups through sulfonation reactions or coupling with chlorobenzenesulfonyl chloride.

  • Double-bond configuration control: Ensuring the (Z)-configuration through reaction conditions or selective catalysts.

Anticancer Potential

Benzofuran derivatives, especially those with halogen and methoxy substitutions, exhibit significant anticancer activity due to their ability to:

  • Interact with DNA or proteins via hydrogen bonding and hydrophobic interactions.

  • Induce apoptosis in cancer cells by targeting mitochondrial pathways.

For example, halogenated benzofurans have shown enhanced cytotoxicity against leukemia (K562) and cervical cancer (HeLa) cells with low IC50 values .

Applications

This compound is primarily investigated for its role in:

  • Drug discovery: As a lead compound for anticancer agents due to its selective cytotoxicity.

  • Antimicrobial agents: Potential use against resistant bacterial strains or fungal pathogens.

  • Biological probes: For studying enzyme or receptor interactions.

Research Findings

Recent studies on related benzofuran derivatives highlight:

  • Enhanced pro-apoptotic effects when coupled with chromone or coumarin moieties .

  • Improved pharmacokinetics through sulfonate functionalization, increasing solubility and reducing toxicity .

  • Promising results in molecular docking studies for targeting enzymes like CCR2/CCR9 receptors .

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